molecular formula C18H22N8O3 B1670681 Diminazene aceturate CAS No. 908-54-3

Diminazene aceturate

Cat. No.: B1670681
CAS No.: 908-54-3
M. Wt: 398.4 g/mol
InChI Key: XJLITJHUQRBWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diminazene aceturate, also known as Diminazine, is a trypanocidal agent . It is a solid substance that belongs to the phenylhydrazines, compounds containing a phenylhydrazide moiety . Major brands of Diminazene include Berenil, Pirocide, Ganasag, and Azidin .


Molecular Structure Analysis

The molecular structure of this compound possesses a negatively charged triazene segment that is homologous to the tetrazole of angiotensin receptor blockers (ARB) . The molecular formula of this compound is C14H15N7 .


Chemical Reactions Analysis

The main biochemical mechanism of the trypanocidal actions of this compound is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs .

Scientific Research Applications

Cardiovascular and Blood Pressure Regulation

Diminazene aceturate (DIZE) has been examined for its off-target effects in activating the angiotensin converting enzyme 2 (ACE2), which plays a critical role in the renin-angiotensin system. This system's imbalance can lead to cardiovascular diseases. Research indicates that DIZE activation of ACE2 could counteract pathophysiological changes in cardiovascular disease, showing beneficial effects in models of hypertension, pulmonary hypertension, myocardial infarction, stroke, and more. However, the exact mechanism remains under scrutiny, and more research is needed to evaluate its therapeutic potential against existing clinical interventions (Velkoska, Patel, & Burrell, 2016).

Drug Development and Research Productivity

The journey of this compound underscores the broader challenges and strategies within drug development. Analyzing AstraZeneca's drug pipeline has established a framework based on the five most important technical determinants of project success and pipeline quality. This approach emphasizes the right target, patient, tissue, safety, and commercial potential as critical to enhancing research and development productivity in the pharmaceutical industry, offering a lens through which the development and application of drugs like this compound can be evaluated (Cook et al., 2014).

Mechanism of Action

Target of Action

Diminazene aceturate, also known as Diminazine diaceturate, is a trypanocidal agent . The primary targets of Diminazene include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . It is effective against certain protozoa such as Babesia, Trypanosoma, and Cytauxzoon . It may also be effective against certain bacteria including Brucella and Streptococcus .

Mode of Action

The main biochemical mechanism of the trypanocidal actions of this compound is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs . It probably inhibits DNA replication, but also has affinity to RNA .

Biochemical Pathways

This compound has been shown to activate the angiotensin-converting enzyme 2 (ACE2), opposing the effects of angiotensin II (AT II) and the AT1 receptor . This activation of ACE2 is associated with a reduction in angiotensin II, angiotensin type 1 receptor, and ADAM17 levels in the tissue . It also inhibits oxidative stress and nitrosative stress via p38MAPK and NF-κB pathways .

Result of Action

This compound has been shown to have protective effects against inflammation, oxidative stress, and cell death . It reduces inflammatory and oxidative markers in tissues . It also maintains higher ACE2 enzyme activity . These effects contribute to its protective effect against ischemic liver injury .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that sachets of this compound be stored in a dry environment and protected from light . The reconstituted solution should be stored in a fridge and discarded after 15 days . Injectable solution should be stored in a cool environment and protected from direct sunlight .

Safety and Hazards

Acute side effects of Diminazene aceturate include vomiting, diarrhea, and hypotension (low blood pressure) . It can harm the liver, kidneys, and brain, which is potentially life-threatening . Contact with skin and eyes should be avoided .

Future Directions

Due to Diminazene aceturate’s protective cardiovascular and pulmonary effects and its ability to target ACE2 (the predominant receptor utilized by severe acute respiratory syndrome coronavirus 2 to enter host cells), it is a promising treatment for coronavirus 2019 (COVID-19) .

Biochemical Analysis

Biochemical Properties

Diminazene aceturate interacts with various enzymes and proteins. It is known to target the HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . The compound binds to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have antioxidant and anti-inflammatory effects, decreasing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, in addition to downregulating the activity of NF-κB, p65, and p38 MAPK .

Molecular Mechanism

It is believed to inhibit DNA replication . Additionally, it is a putative angiotensin-converting enzyme 2 (ACE2) activator and angiotensin type 1 receptor antagonist (AT 1 R) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain higher ACE2 enzyme activity and reduce angiotensin II, angiotensin type 1 receptor, and ADAM17 levels in lung tissue over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on osteoarthritis in rats, the administration of this compound (15 mg/kg, i.p.) for 21 days showed significant improvements in the condition .

Metabolic Pathways

This compound is involved in the renin-angiotensin system (RAS) metabolic pathway . It activates angiotensin-converting enzyme 2 (ACE2), opposing the effects of angiotensin II (AT II) and the AT1 receptor .

Transport and Distribution

It is hypothesized that the rapid distribution phase is a result of this compound being sequestered into the liver, followed by a slow terminal phase where this compound is both redistributed to the peripheral tissues and renally excreted .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Diminazene aceturate involves the reaction of diminazene diaceturate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Diminazene diaceturate", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Diminazene diaceturate is dissolved in acetic anhydride.", "A catalyst is added to the solution.", "The mixture is heated under reflux for several hours.", "The reaction mixture is cooled and the solid product is filtered and washed with a suitable solvent.", "The product is dried and purified by recrystallization." ] }

CAS No.

908-54-3

Molecular Formula

C18H22N8O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide

InChI

InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8)

InChI Key

XJLITJHUQRBWPN-UHFFFAOYSA-N

SMILES

CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N

Canonical SMILES

CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N

Appearance

Solid powder

15114-96-2
908-54-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-bis(4'-amidinophenyl)triazene N-acetylglycine
azidin
Berenil
diminazenaceturate
diminazene aceturate
diminazene diaceturate
Ganaseg
Trypan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diminazene aceturate
Reactant of Route 2
Diminazene aceturate
Reactant of Route 3
Reactant of Route 3
Diminazene aceturate
Reactant of Route 4
Reactant of Route 4
Diminazene aceturate
Reactant of Route 5
Diminazene aceturate
Reactant of Route 6
Diminazene aceturate
Customer
Q & A

A: While the exact mechanism is not fully elucidated, Diminazene aceturate is thought to exert its trypanocidal activity by binding to and interfering with the parasite's DNA. [, , , ]. This interaction disrupts vital cellular processes such as DNA replication and transcription, ultimately leading to parasite death.

A: Research suggests that this compound induces a higher number of covalent interstrand cross-links in DNA compared to Cisplatin []. Furthermore, unlike Cisplatin, which can induce the B-DNA to Z-DNA transition, this compound appears to inhibit this conformational change [].

A: Studies in rats infected with Trypanosoma brucei have shown that dissolving this compound in DMSO enables its topical absorption and effectively clears the infection, achieving comparable results to the standard intramuscular route [].

A: this compound has a molecular weight of 515.5 g/mol and a molecular formula of C14H17N7 • C2H4O2 []. Diminazene diaceturate has a molecular weight of 587.6 g/mol and a molecular formula of C14H17N7 • 2(C2H4O2) [].

A: Yes, HPLC methods utilizing UV detection at 372 nm have been developed for the analysis of Diminazene diaceturate residues in milk []. This wavelength likely corresponds to a specific absorbance maximum in the UV-Vis spectrum of the compound.

A: Research indicates that Diminazene diaceturate is susceptible to degradation in acidic pH conditions, following first-order kinetics. This degradation process is also temperature-dependent [].

A: A veterinary formulation containing this compound, Artemisinin, and beta-cyclodextrin has been developed, claiming to offer rapid absorption and high bioavailability after subcutaneous or intramuscular injection []. The inclusion of beta-cyclodextrin suggests its role in enhancing the drug's solubility and, consequently, its bioavailability.

ANone: Based on the provided research papers, this compound is primarily investigated for its antiparasitic properties, specifically against trypanosomes and Babesia species. There is no mention of its catalytic properties or applications in the context of chemical reactions.

A: Yes, bioinformatic analysis using atom pair fingerprints has been used to compare the structural similarities between this compound and Pyronaridine tetraphosphate, revealing similarities in their molecular weights []. This suggests the potential for employing computational techniques like molecular docking or QSAR studies to further explore the structure-activity relationship of this compound.

ANone: While both salts are used commercially, research directly comparing their efficacy against specific parasites is limited within the provided papers. Further investigation is needed to ascertain if any significant differences exist in their pharmacological profiles.

ANone: Please refer to the answer for question 3 in the 'Material Compatibility and Stability' section.

ANone: The provided research papers primarily focus on the pharmacological and toxicological aspects of this compound. They do not provide specific details regarding SHE regulations or compliance.

A: Studies in dogs show that Secnidazole pre-treatment alters the elimination pattern of this compound, leading to significantly higher drug concentrations in the brain, kidney, and liver at specific time points []. This suggests potential drug-drug interactions that warrant further investigation.

A: In male Sahel goats, pre-treatment with Oxytetracycline was found to alter the elimination pattern of this compound, resulting in a significantly longer mean residence time (MRT) of the drug [].

A: Yes, a study evaluating the in vitro effect of this compound on Trypanosoma brucei brucei revealed a concentration-dependent cessation of trypanosomal motility, indicating its direct trypanocidal effect [].

A: A controlled clinical trial conducted on schoolchildren in Sudan showed that topical application of this compound significantly accelerated the healing of cutaneous leishmaniasis ulcers compared to the control group []. This finding suggests its potential as a topical treatment option for this parasitic disease.

A: Yes, several studies have reported the emergence of this compound resistance in various Trypanosoma species, including Trypanosoma congolense, Trypanosoma vivax and Trypanosoma evansi [, , , , , , , ]. This resistance poses a significant challenge to the chemotherapeutic control of trypanosomosis.

A: Yes, PCR-RFLP based molecular tools have been developed and are being refined for the detection of this compound resistance in Trypanosoma congolense []. These tools hold promise for improved surveillance and management of drug resistance in endemic areas.

A: A study in Nigeria identified a this compound-resistant Trypanosoma brucei brucei strain isolated from a dog that also exhibited cross-resistance to Pentamidine isethionate []. This finding highlights the potential for cross-resistance among trypanocidal drugs, emphasizing the need for novel therapeutic strategies.

A: this compound administration in dogs has been associated with adverse events such as profuse salivation, nausea, injection site pain, monoparesis in the injected leg, proteinuria, and potential hepatotoxicity [].

A: Studies in rats have shown that both Trypanosoma brucei brucei infection and this compound administration can significantly reduce blood pressure and heart rate []. These findings suggest that caution should be exercised when treating infected patients with this drug, particularly those with pre-existing cardiovascular conditions.

A: Research in rats indicates that high doses of this compound, while not causing overt systemic toxicity, can negatively impact reproductive performance in female rats during early pregnancy, leading to increased fetal resorption and decreased litter weights [].

A: A comparative study in sheep indicated that Quinuronium sulfate is more organotoxic and hypotensive than Diminazene diaceturate at both therapeutic and higher dosages [].

ANone: The provided research papers do not offer specific information on biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area is warranted.

ANone: Please refer to the answer for question 2 in the 'Structural Characterization' section.

ANone: The provided research papers primarily focus on the pharmacological and toxicological aspects of this compound and do not provide specific information regarding its environmental impact or degradation pathways.

A: While the provided papers don't delve into specific dissolution and solubility studies, the use of beta-cyclodextrin in a veterinary formulation of this compound suggests efforts to enhance its solubility and bioavailability [].

ANone: The provided research papers do not offer details regarding the validation of analytical methods for this compound.

A: One study revealed inconsistencies in the quality of commercially available this compound preparations in Nigeria, with some containing less than the stated amount of the active compound []. This highlights the importance of rigorous quality control measures during the manufacturing and distribution of this drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.